(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Stereochemistry Procurement Specification Structure-Activity Relationship

Secure the precisely defined (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (CAS 22214-29-5). This E-configuration, meta-hydroxy isomer is non-negotiable for reproducible research. It demonstrates an IC50 of 90 nM against HPPD and distinct structure-activity relationships unattainable with stereochemically ambiguous mixtures (e.g., CAS 20511-03-9). Its specific geometry and substitution pattern are critical for Michael addition reactions and comparative antioxidant studies where ortho, meta, and para isomers show divergent bioactivities. Ensure your results are attributable to structural design, not stereochemical uncertainty.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 22214-29-5
Cat. No. B030472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
CAS22214-29-5
Synonyms(3E)-4-(m-Hydroxyphenyl)-3-buten-2-one
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC(=CC=C1)O
InChIInChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+
InChIKeyBQQMTVHCRIOEDO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one CAS 22214-29-5: Stereochemically Defined α,β-Unsaturated Ketone Building Block for Medicinal Chemistry and Antioxidant Research


(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (CAS 22214-29-5) is a stereochemically defined α,β-unsaturated ketone featuring an E-configuration double bond and a meta-hydroxyphenyl substituent [1]. With molecular formula C10H10O2, molecular weight 162.18 g/mol, calculated XLogP3 of 1.9, and topological polar surface area (TPSA) of 37.3 Ų, this compound belongs to the hydroxybenzalacetone class and serves as a versatile intermediate for Michael additions, cyclizations, and further functionalization via its phenolic hydroxyl group [2]. Its well-defined E-configuration distinguishes it from stereochemically undefined or Z-isomer preparations and ensures consistent performance in synthetic pathways and biological assays .

Why Generic Substitution Fails: Stereochemical Ambiguity, Positional Isomerism, and Functional Group Variability Alter Biological Activity Profiles of Hydroxybenzalacetone Derivatives


Hydroxybenzalacetones exhibit substituent-dependent and stereochemistry-dependent biological activities that preclude generic substitution. The hydroxyl group position (ortho-, meta-, para-) fundamentally alters electronic properties and hydrogen-bonding capabilities; QSAR analyses of hydroxybenzalacetone series demonstrate that the energy of the highest occupied molecular orbital (E(HOMO)) and frontier electron densities on the phenolic oxygen atom correlate strongly with antioxidant potency, and substituents with more electron-donating character increase protective effects against oxidative stress [1]. Furthermore, the E-configuration defined by the (3E) designation in CAS 22214-29-5 is not guaranteed in stereochemically undefined preparations (e.g., CAS 20511-03-9), and Z-isomers exhibit different molecular geometries, receptor binding conformations, and potentially divergent biological outcomes [2]. Procurement of the precisely defined (3E)-meta-hydroxy isomer is therefore non-negotiable for reproducible research outcomes and comparative structure-activity relationship studies.

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one CAS 22214-29-5: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Evidence Item 1: Stereochemically Defined E-Configuration (CAS 22214-29-5) vs. Stereochemically Undefined Preparation (CAS 20511-03-9)

CAS 22214-29-5 specifies the (3E) stereoisomer with defined E-configuration at the double bond, whereas CAS 20511-03-9 (4-(3-hydroxyphenyl)-3-buten-2-one) is registered without stereochemical specification, containing a mixture of E- and Z-isomers or undefined stereochemistry [1]. The computational descriptors quantify this difference: CAS 22214-29-5 has a defined bond stereocenter count of 1 and undefined bond stereocenter count of 0; CAS 20511-03-9 has a defined bond stereocenter count of 0 and undefined bond stereocenter count of 1, confirming stereochemical ambiguity in the latter [2]. The E-isomer possesses a distinct InChIKey (BQQMTVHCRIOEDO-AATRIKPKSA-N) that unambiguously identifies the trans geometry .

Stereochemistry Procurement Specification Structure-Activity Relationship Reproducibility

Evidence Item 2: Meta-Hydroxy Position (CAS 22214-29-5) vs. Ortho-Hydroxy Analog: Differential iNOS Inhibition in RAW 264.7 Macrophages

The ortho-hydroxy positional analog (3E)-4-(2-hydroxyphenyl)but-3-en-2-one (HPB) demonstrated inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) generation in RAW 264.7 macrophages via a mechanism not involving direct iNOS enzyme inhibition, as reported in pharmacological studies [1]. While quantitative NO reduction values for the meta-hydroxy isomer (CAS 22214-29-5) in this specific macrophage model are not available in the public domain, the documented differential mechanism establishes that hydroxyl group position (ortho- vs. meta-) yields distinct biological outcomes in the same assay system. The meta-hydroxy configuration of CAS 22214-29-5 provides distinct hydrogen-bonding geometry and electronic distribution compared to the ortho-hydroxy analog, with potential implications for target engagement and downstream signaling pathways [2].

Anti-inflammatory Activity Nitric Oxide Synthase Positional Isomerism Macrophage Assay

Evidence Item 3: HPPD Enzyme Inhibition: Meta-Hydroxy Substitution Confers ~1.2-Fold Higher Potency Than Selected Analogs

The meta-hydroxybenzalacetone scaffold represented by CAS 22214-29-5 demonstrates measurable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with an IC50 value of 90 nM reported in BindingDB [1]. This represents an approximately 1.22-fold higher potency compared to a structurally related analog (BDBM50403932) which exhibits an IC50 of 110 nM against the same HPPD enzyme under comparable assay conditions using 4-hydroxyphenylpyruvic acid as substrate [2]. The meta-hydroxy substitution pattern and the specific substitution profile of CAS 22214-29-5 contribute to this enhanced potency profile, providing a defined reference point for structure-activity relationship (SAR) studies of HPPD inhibitors.

HPPD Inhibition Enzyme Assay Meta-Hydroxy Advantage IC50 Comparison

Evidence Item 4: Synthesis Yield Range: Claisen-Schmidt Condensation Yields 47.5% to 78% with High E-Stereoselectivity

The synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one via Claisen-Schmidt condensation between 3-hydroxybenzaldehyde and acetone demonstrates variable yields ranging from 47.53% to 78% depending on reaction conditions and purification methods, with high stereoselectivity for the E-configuration [1]. In one protocol using ethanol/aquadest solvent with NaOH catalyst and stirring for 3 hours on an ice bath followed by recrystallization from methanol, a yield of 47.53% was obtained with melting point 102°C-104°C [2]. An optimized 2023 protocol reported in Organic Letters achieved 78% yield using a scalable Claisen-Schmidt condensation route with high stereoselectivity for the E-isomer, representing a significant improvement suitable for multi-gram scale production [3]. In contrast, analogous cross-aldol condensation protocols for 3-hydroxybenzalacetone reported yields of 50.62%, demonstrating that optimization of base, solvent, and temperature conditions can substantially improve synthetic efficiency [4].

Synthetic Chemistry Claisen-Schmidt Condensation Process Scalability Stereoselectivity

Evidence Item 5: Analytical Characterization: Multi-Modal Spectroscopic Data Package Available for CAS 22214-29-5 Procurement

CAS 22214-29-5 is supplied with comprehensive analytical characterization including Certificate of Analysis (COA), HPLC/GC purity determination, mass spectrometry (MS), and ¹H-NMR spectroscopy data [1]. The compound's well-defined stereochemistry (E-configuration) is confirmed by its unique InChIKey (BQQMTVHCRIOEDO-AATRIKPKSA-N) and SMILES notation (CC(=O)/C=C/C1=CC(=CC=C1)O) that explicitly specifies the trans double-bond geometry [2]. Computational descriptors including exact mass (162.068079557 Da), XLogP3 (1.9), TPSA (37.3 Ų), and defined bond stereocenter count (1) provide additional quality metrics for batch-to-batch consistency verification [3]. In contrast, stereochemically undefined preparations such as CAS 20511-03-9 lack definitive stereochemical characterization, with undefined bond stereocenter count of 1, precluding rigorous batch qualification [4].

Analytical Chemistry Quality Control NMR Spectroscopy MS Characterization

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one CAS 22214-29-5: Evidence-Backed Application Scenarios for Scientific Procurement


Scenario 1: Structure-Activity Relationship (SAR) Studies of HPPD Inhibitors Requiring Stereochemically Defined Reference Compound

CAS 22214-29-5 demonstrates an IC50 of 90 nM against pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD), representing a 1.22-fold potency advantage over structurally related analogs [1]. The defined E-configuration and meta-hydroxy substitution pattern provide an unambiguous reference point for SAR studies of HPPD inhibitors. Procurement of this stereochemically defined compound ensures that observed activity differences are attributable to structural modifications rather than stereochemical ambiguity [2].

Scenario 2: Synthetic Methodology Development Leveraging α,β-Unsaturated Ketone Reactivity for Michael Addition and Cyclization Reactions

The α,β-unsaturated ketone moiety of CAS 22214-29-5 serves as a versatile electrophilic Michael acceptor, while the phenolic hydroxyl group offers a site for further functionalization [1]. The optimized 78% yield Claisen-Schmidt condensation protocol reported in Organic Letters (2023) provides a scalable synthetic route with high E-stereoselectivity [2]. This compound is suitable for methodology development involving conjugate additions, cycloadditions, and heterocycle construction where stereochemical fidelity of the α,β-unsaturated system is critical [3].

Scenario 3: Antioxidant Screening Panels Investigating Substituent-Dependent Free Radical Scavenging Activity

Hydroxybenzalacetones including the meta-hydroxy scaffold represented by CAS 22214-29-5 have been demonstrated to be more effective than the water-soluble vitamin E analog Trolox in inhibiting peroxynitrite-induced lipid peroxidation in red blood cell membrane systems [1]. QSAR analyses confirm that antioxidant activity correlates with electron-donating substituent parameters (sigma+) and HOMO energy levels [2]. CAS 22214-29-5 serves as the meta-hydroxy reference compound for comparative antioxidant screening panels investigating the positional effects of hydroxyl substitution (ortho vs. meta vs. para) on free radical scavenging efficacy [3].

Scenario 4: Quality-Controlled Procurement for Regulated Research Environments Requiring Full Analytical Documentation

CAS 22214-29-5 is available with comprehensive analytical characterization including Certificate of Analysis (COA), HPLC purity determination, MS, and ¹H-NMR spectroscopy data [1]. The defined bond stereocenter count of 1 and unique InChIKey (BQQMTVHCRIOEDO-AATRIKPKSA-N) provide verifiable stereochemical identity, unlike stereochemically undefined preparations [2]. This documentation package supports GLP-compliant research, publication-ready data reporting, and batch-to-batch consistency verification in academic, pharmaceutical, and CRO settings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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